Qianhucoumarin C

Description

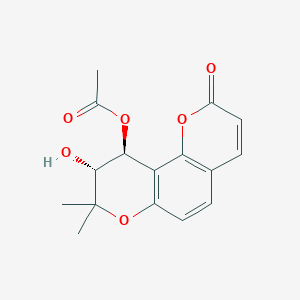

Structure

3D Structure

Properties

CAS No. |

118492-23-2 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

[(9R,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate |

InChI |

InChI=1S/C16H16O6/c1-8(17)20-14-12-10(22-16(2,3)15(14)19)6-4-9-5-7-11(18)21-13(9)12/h4-7,14-15,19H,1-3H3/t14-,15+/m0/s1 |

InChI Key |

IPUBQCBQSUVXEV-LSDHHAIUSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

Canonical SMILES |

CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

Other CAS No. |

118492-23-2 |

Synonyms |

qianhucoumarin C qianhucoumarin C, (cis)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Qianhucoumarin C from Peucedanum praeruptorum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation of Qianhucoumarin C, a bioactive coumarin found in the roots of Peucedanum praeruptorum Dunn. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visualization of relevant biological pathways.

Introduction

Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine, is a rich source of various coumarins, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Among these, this compound has garnered interest for its potential therapeutic properties. This guide outlines a systematic approach to its extraction, separation, and purification, based on established chromatographic techniques.

Quantitative Data on Coumarin Isolation from Peucedanum praeruptorum

While specific quantitative data for the isolation of this compound is not extensively documented in publicly available literature, the following table summarizes the yields and purity of other coumarins isolated from Peucedanum praeruptorum using High-Speed Counter-Current Chromatography (HSCCC), providing a benchmark for expected outcomes.

| Compound | Yield (mg) from crude extract | Purity (%) | Reference |

| Qianhucoumarin D | 5.3 | 98.6 | [2] |

| (+)-Praeruptorin A | 35.8 | 99.5 | [2] |

| (+)-Praeruptorin B | 31.9 | 99.4 | [2] |

| Pd-Ib | 7.7 | 92.8 | [2] |

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of coumarins from Peucedanum praeruptorum. Researchers should optimize these protocols for their specific experimental conditions.

Extraction of Crude Coumarins

-

Plant Material Preparation: Air-dry the roots of Peucedanum praeruptorum and pulverize them into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered roots in 95% ethanol at room temperature for 24 hours.

-

Perform reflux extraction with 95% ethanol for 2 hours, repeating the process three times.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform successive partitioning with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is typically enriched with coumarins. Evaporate the ethyl acetate to yield the crude coumarin extract.

-

Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the separation of coumarins. The choice of the two-phase solvent system is critical for successful separation.

-

Solvent System Selection: A common solvent system for coumarin separation from Peucedanum praeruptorum is a mixture of petroleum ether (or n-hexane), ethyl acetate, methanol, and water. The ratios can be optimized, with examples including:

-

Petroleum ether–ethyl acetate–methanol–water (5:5:6:4, v/v/v/v)

-

n-hexane-ethyl acetate-methanol-water (5:5:6.5:3.5, v/v/v/v)

-

-

HSCCC Operation:

-

Equilibrate the chosen solvent system in a separatory funnel and separate the upper and lower phases.

-

Fill the HSCCC column with the stationary phase (typically the upper phase).

-

Dissolve the crude coumarin extract in a small volume of the stationary phase.

-

Inject the sample into the column.

-

Pump the mobile phase (typically the lower phase) through the column at a constant flow rate.

-

Monitor the effluent with a UV detector and collect fractions based on the chromatogram.

-

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Fractions enriched with this compound from HSCCC can be further purified using preparative HPLC.

-

Column and Mobile Phase:

-

Use a C18 reversed-phase column.

-

The mobile phase typically consists of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

-

Purification Protocol:

-

Dissolve the semi-purified fraction in the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Run a gradient elution to separate the components.

-

Collect the peak corresponding to this compound based on retention time from analytical HPLC analysis.

-

-

Purity Confirmation: Analyze the purity of the isolated this compound using analytical HPLC and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for this compound isolation.

Potential Signaling Pathways Modulated by Coumarins

While the specific signaling pathways modulated by this compound are still under investigation, coumarins are generally known to exert their biological effects through several key pathways.

Coumarins are known to activate the Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative stress and inflammation.[3][4][5]

Caption: Nrf2/Keap1/ARE pathway modulation by coumarins.

Several coumarin derivatives have been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6][7][8]

References

- 1. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]

- 8. researchgate.net [researchgate.net]

Qianhucoumarin C: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of Qianhucoumarin C

This whitepaper provides a comprehensive overview of this compound, a naturally occurring coumarin derivative isolated from the roots of Peucedanum praeruptorum.[1] Intended for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and known biological activities, supported by experimental methodologies and pathway diagrams.

Chemical Structure and Properties

This compound is a pyranocoumarin with the IUPAC name [(9R,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate.[2] Its chemical structure is characterized by a fused pyran and coumarin ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₆ | [2] |

| Molecular Weight | 304.29 g/mol | [2] |

| CAS Number | 118492-23-2 | [2] |

| IUPAC Name | [(9R,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate | [2] |

| Topological Polar Surface Area | 82.1 Ų | [2] |

| XLogP3 | 1.4 | [2] |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While specific spectra for this compound were not found in the provided search results, the following sections describe the expected spectral features based on the analysis of similar coumarin structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the coumarin ring system, as well as signals for the methyl and methine protons of the dihydropyran ring and the acetate group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the aromatic carbons, and the aliphatic carbons of the pyran ring and its substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for its functional groups, including:

-

A strong absorption band for the C=O stretching of the lactone ring.

-

Bands corresponding to the C=C stretching of the aromatic and pyran rings.

-

A broad band indicating the O-H stretching of the hydroxyl group.

-

Absorptions for C-O stretching of the ester and ether linkages.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern of this compound. The exact mass is calculated to be 304.09468823 Da.[2]

Biological Activities and Signaling Pathways

This compound has been investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.[1] The biological activities of coumarins are often attributed to their ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Coumarin derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6] These pathways are central to the production of pro-inflammatory mediators.

Diagram 1: Postulated Anti-inflammatory Signaling Pathway of this compound

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Anticancer Activity

The anticancer effects of coumarins often involve the induction of apoptosis and cell cycle arrest.[7][8][9] These processes are typically regulated by complex signaling cascades involving proteins from the Bcl-2 family and caspases.

Diagram 2: Potential Anticancer Mechanism of this compound

Caption: Potential mechanisms of this compound's anticancer activity.

Antioxidant Activity

The antioxidant properties of coumarins are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[10][11][12][13][14] These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Experimental Protocols

Isolation of this compound from Peucedanum praeruptorum

While a specific, detailed protocol for the isolation of this compound was not found, a general method for the preparative isolation and purification of coumarins from Peucedanum praeruptorum using high-speed counter-current chromatography (HSCCC) has been described.[2]

Diagram 3: General Workflow for Coumarin Isolation

Caption: General workflow for isolating coumarins from P. praeruptorum.

Methodology Outline:

-

Extraction: The dried and powdered roots of Peucedanum praeruptorum are extracted with a suitable organic solvent, such as ethanol or methanol.

-

Partitioning: The crude extract is then partitioned between two immiscible solvents to enrich the coumarin fraction.

-

Chromatography: The enriched fraction is subjected to high-speed counter-current chromatography (HSCCC) for separation. A suitable two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, is employed.[2]

-

Purification and Identification: The collected fractions are analyzed for purity using High-Performance Liquid Chromatography (HPLC). The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR and MS.

Biological Activity Assays

4.2.1. Anti-inflammatory Activity Assay (in vitro)

A common method to assess anti-inflammatory activity is to use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology Outline:

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with LPS.

-

Analysis of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

-

Western Blot Analysis: The expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, ERK, JNK, p38) are determined by Western blotting to elucidate the mechanism of action.[4][5]

4.2.2. Anticancer Activity Assay (in vitro)

The anticancer effects of this compound can be evaluated using various cancer cell lines.

Methodology Outline:

-

Cell Viability Assay (e.g., MTT assay): Cancer cells are treated with different concentrations of this compound for various time points. Cell viability is then assessed to determine the half-maximal inhibitory concentration (IC₅₀).

-

Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution of treated cells to identify any cell cycle arrest.

-

Apoptosis Assay: Apoptosis can be detected by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases.

-

Western Blot Analysis: The expression levels of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases) are analyzed to understand the underlying molecular mechanisms.[7][8]

4.2.3. Antioxidant Activity Assays (in vitro)

DPPH Radical Scavenging Assay:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark, and the decrease in absorbance at a specific wavelength (around 517 nm) is measured. The percentage of radical scavenging activity is then calculated.[11][14]

ABTS Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

The ABTS•+ solution is diluted to a specific absorbance.

-

Different concentrations of this compound are added, and the decrease in absorbance at a specific wavelength (around 734 nm) is measured after a set incubation time. The scavenging activity is then calculated.[10][11][12][13][14]

Conclusion

This compound is a promising natural product with a range of potential therapeutic applications. This technical guide has summarized its chemical structure, properties, and known biological activities. Further research is warranted to fully elucidate its mechanisms of action, conduct more detailed spectroscopic and physical property characterization, and explore its therapeutic potential in preclinical and clinical studies. The provided experimental outlines can serve as a foundation for researchers initiating studies on this compound.

References

- 1. [The isolation and identification of qianhucoumarin B and this compound from Peucedanum praeruptorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. journals2.ums.ac.id [journals2.ums.ac.id]

Qianhucoumarin C: A Spectroscopic and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin C is a natural product belonging to the coumarin class of compounds. It is isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1] As with many coumarins, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a summary of the available spectroscopic data, outlines the experimental protocols for its isolation and characterization, and explores its likely biological activities based on recent studies of related compounds from the same plant source.

Spectroscopic Data (Representative)

The following tables summarize the ¹H NMR and ¹³C NMR spectroscopic data for Praeruptorin A, a representative angular dihydropyranocoumarin from Peucedanum praeruptorum. This data serves as a reference for the expected chemical shifts and coupling constants for this compound and other similar compounds.

Table 1: ¹H NMR Spectroscopic Data of Praeruptorin A (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.22 | d | 9.5 |

| 4 | 7.62 | d | 9.5 |

| 5 | 7.35 | d | 8.5 |

| 6 | 6.83 | d | 8.5 |

| 3' | 4.88 | d | 5.0 |

| 4' | 6.18 | m | |

| 2''-CH₃ | 1.85 | s | |

| 3''-H | 7.05 | q | 7.0 |

| 4''-CH₃ | 2.15 | d | 7.0 |

| 2'-gem-(CH₃)₂ | 1.45, 1.40 | s |

Table 2: ¹³C NMR Spectroscopic Data of Praeruptorin A (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 161.2 |

| 3 | 112.9 |

| 4 | 143.5 |

| 4a | 112.7 |

| 5 | 128.9 |

| 6 | 115.6 |

| 7 | 156.4 |

| 8 | 106.8 |

| 8a | 154.2 |

| 2' | 77.9 |

| 3' | 70.1 |

| 4' | 127.8 |

| 1'' | 167.1 |

| 2'' | 138.9 |

| 3'' | 15.8 |

| 4'' | 20.5 |

| 2'-gem-CH₃ | 25.1 |

| 2'-gem-CH₃ | 23.2 |

Infrared (IR) Spectroscopy:

The IR spectrum of angular dihydropyranocoumarins like this compound is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

-

C=O stretching (lactone): A strong absorption band around 1720-1740 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1600-1450 cm⁻¹.

-

C-O stretching: Bands in the region of 1300-1000 cm⁻¹.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. For this compound (C₁₆H₁₆O₆), the expected monoisotopic mass is approximately 304.0947 g/mol .[2]

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of coumarins from Peucedanum praeruptorum.

1. Isolation of Coumarins:

A common method for the isolation of coumarins from the roots of Peucedanum praeruptorum is high-speed counter-current chromatography (HSCCC).[1]

-

Extraction: The dried and powdered roots of Peucedanum praeruptorum are extracted with a suitable solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different solvents (e.g., petroleum ether, ethyl acetate, and water) to separate compounds based on their polarity.

-

HSCCC Separation: The targeted fraction is subjected to HSCCC using a two-phase solvent system. A common system for coumarin separation is petroleum ether-ethyl acetate-methanol-water.[1] A gradient elution may be employed to effectively separate multiple coumarins in a single run.[1]

-

Purification: The collected fractions from HSCCC are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

2. Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).[1] Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Biological Activity and Signaling Pathway

Recent studies have demonstrated that coumarins isolated from Peucedanum praeruptorum exhibit significant anti-inflammatory activities.[3] The primary mechanism of this anti-inflammatory action has been identified as the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[3] Coumarins from Peucedanum praeruptorum have been shown to suppress the activation of this pathway, thereby reducing the production of these inflammatory mediators.[3]

Below is a diagram illustrating the experimental workflow for assessing the anti-inflammatory activity of coumarins and a diagram of the NF-κB signaling pathway.

Experimental workflow for isolating this compound and testing its anti-inflammatory effects.

The NF-κB signaling pathway and the inhibitory action of this compound.

Conclusion

This compound, a constituent of Peucedanum praeruptorum, belongs to a class of compounds with demonstrated anti-inflammatory properties. While specific, detailed spectroscopic data for this individual compound remains elusive in readily accessible literature, the provided representative data for a similar coumarin from the same plant offers valuable insight for researchers. The established anti-inflammatory mechanism of action for coumarins from this plant via the NF-κB signaling pathway highlights a promising avenue for further investigation and drug development. Future research should focus on obtaining and publishing the complete spectroscopic characterization of this compound to facilitate its synthesis and further pharmacological evaluation.

References

- 1. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H16O6 | CID 196741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity Screening of Qianhucoumarin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin C, a natural coumarin derivative isolated from the roots of Peucedanum praeruptorum, has garnered interest within the scientific community for its potential therapeutic properties.[1] Like other coumarins, it is suggested to possess anti-inflammatory, antioxidant, and anticancer effects.[1] This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anti-inflammatory potential. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established experimental protocols and signaling pathways commonly investigated for coumarin derivatives, providing a foundational framework for future research.

Introduction to this compound

This compound is a member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom. These compounds are known for their diverse pharmacological activities. Structurally, this compound possesses the characteristic coumarin scaffold, which is often associated with various biological effects.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of natural compounds is a significant area of drug discovery. For coumarins, a common screening approach involves evaluating their ability to inhibit key inflammatory mediators in cell-based assays.

Inhibition of Nitric Oxide (NO) Production

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a widely used, simple, and sensitive colorimetric method to measure nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants.

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

-

Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for another 24 hours.

-

Sample Collection: After incubation, 100 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.

Inhibition of Pro-inflammatory Enzymes: iNOS and COX-2

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that are upregulated during inflammation and are responsible for the production of NO and prostaglandins, respectively. Western blotting is a standard technique to determine the protein expression levels of iNOS and COX-2.

Experimental Protocol: Western Blotting for iNOS and COX-2

-

Cell Lysis: RAW 264.7 cells, treated as described in the Griess assay, are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. The effect of this compound on this pathway can be assessed by examining the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting.

Diagram: NF-κB Signaling Pathway

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are key regulators of cellular responses to a variety of external stimuli, including inflammatory signals. The activation of MAPKs through phosphorylation can lead to the activation of transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes. The effect of this compound on this pathway can be investigated by measuring the phosphorylation levels of p38, JNK, and ERK via Western blotting.

Diagram: MAPK Signaling Pathway

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Quantitative Data Summary

Table 1: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells

| Concentration (µM) | NO Production (% of Control) | IC50 (µM) |

| 0 (LPS only) | 100 | \multirow{4}{*}{Data Not Available} |

| 1 | Data Not Available | |

| 10 | Data Not Available | |

| 50 | Data Not Available |

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Cells

| Treatment | iNOS Expression (Relative to Control) | COX-2 Expression (Relative to Control) |

| Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | Data Not Available | Data Not Available |

| LPS + this compound (10 µM) | Data Not Available | Data Not Available |

| LPS + this compound (50 µM) | Data Not Available | Data Not Available |

Conclusion and Future Directions

This compound represents a promising natural product for further investigation into its biological activities. The experimental frameworks and potential mechanisms of action outlined in this guide provide a robust starting point for researchers. Future studies should focus on generating specific quantitative data for this compound to accurately assess its potency and therapeutic potential. Elucidating its precise molecular targets within the NF-κB and MAPK signaling pathways will be crucial for understanding its mechanism of action and for the potential development of novel anti-inflammatory agents.

Experimental Workflow Diagram

Caption: General experimental workflow for screening the anti-inflammatory activity of this compound.

References

Unraveling the Mechanisms of Qianhucoumarin C: A Technical Guide for Researchers

Despite growing interest in the therapeutic potential of coumarin compounds, detailed mechanistic studies specifically elucidating the action of Qianhucoumarin C remain limited in publicly accessible scientific literature. This technical guide, therefore, synthesizes the known anti-inflammatory and anticancer mechanisms of closely related coumarin derivatives to provide a foundational framework for future research into this compound.

This compound, a natural derivative isolated from the roots of Peucedanum praeruptorum, has been noted for its potential anti-inflammatory, antioxidant, and anticancer properties.[1] However, a comprehensive understanding of its molecular targets and signaling pathways is yet to be established. This guide aims to bridge this knowledge gap by outlining the probable mechanisms of action based on the broader coumarin literature, presenting hypothetical experimental frameworks, and providing detailed protocols for key assays relevant to its investigation.

Postulated Anticancer Mechanisms of Action

Based on extensive research on analogous coumarin compounds, the anticancer effects of this compound are likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which coumarins exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often initiated via the intrinsic mitochondrial pathway. It is hypothesized that this compound may induce apoptosis by:

-

Disrupting Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors like cytochrome c.

-

Modulating Bcl-2 Family Proteins: Upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

-

Activating Caspase Cascade: Triggering the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death.

A proposed signaling pathway for this compound-induced apoptosis is depicted below:

Cell Cycle Arrest

Coumarins have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. This compound may induce cell cycle arrest by:

-

Modulating Cyclin-Dependent Kinases (CDKs) and Cyclins: Potentially downregulating the expression of key cell cycle regulators.

-

Upregulating CDK Inhibitors: Increasing the expression of proteins like p21 and p27.

The logical flow of this proposed mechanism is illustrated in the following diagram:

Postulated Anti-inflammatory Mechanisms of Action

The anti-inflammatory effects of coumarins are generally attributed to their ability to suppress the production of pro-inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory activity through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. This compound could potentially inhibit this pathway by:

-

Preventing the Degradation of IκBα: Thereby sequestering NF-κB in the cytoplasm.

-

Inhibiting the Nuclear Translocation of NF-κB: Preventing its binding to the promoter regions of pro-inflammatory genes.

A diagram illustrating this proposed inhibitory action is provided below:

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| HCT116 | Colon Cancer | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated Macrophages

| Mediator | Concentration of this compound (µM) | Inhibition (%) |

| Nitric Oxide (NO) | 10 | Data to be determined |

| 25 | Data to be determined | |

| 50 | Data to be determined | |

| Prostaglandin E2 (PGE2) | 10 | Data to be determined |

| 25 | Data to be determined | |

| 50 | Data to be determined | |

| TNF-α | 10 | Data to be determined |

| 25 | Data to be determined | |

| 50 | Data to be determined | |

| IL-6 | 10 | Data to be determined |

| 25 | Data to be determined | |

| 50 | Data to be determined |

Detailed Experimental Protocols

To facilitate research into the mechanism of action of this compound, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

The workflow for a typical MTT assay is as follows:

Western Blot Analysis

Objective: To analyze the expression levels of key proteins involved in apoptosis, cell cycle regulation, and inflammatory signaling pathways.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p21, anti-NF-κB p65, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

While the precise molecular mechanisms of this compound are yet to be fully elucidated, the existing body of research on related coumarin compounds provides a strong foundation for targeted investigation. The proposed signaling pathways and experimental protocols outlined in this guide offer a roadmap for researchers to systematically explore the anticancer and anti-inflammatory properties of this promising natural product. Future studies should focus on identifying the direct molecular targets of this compound and validating its effects in preclinical in vivo models. Such research is crucial for unlocking the full therapeutic potential of this compound in the development of novel drugs for cancer and inflammatory diseases.

References

Qianhucoumarin C: A Technical Overview of its Anti-Inflammatory Properties and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin C, also known as Praeruptorin C, is a natural coumarin derivative isolated from the roots of Peucedanum praeruptorum Dunn. This technical guide provides a comprehensive analysis of the current understanding of this compound's anti-inflammatory effects and its underlying molecular pathways. While research on this specific coumarin is emerging, this document synthesizes the available data and extrapolates potential mechanisms based on studies of closely related analogues. The primary anti-inflammatory actions of this compound are attributed to its ability to suppress the production of pro-inflammatory cytokines. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are identified as the most probable targets for its therapeutic effects. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Coumarins are a well-established class of natural compounds recognized for their diverse pharmacological activities, including anticoagulant, antioxidant, and anti-inflammatory properties. This compound, a member of the pyranocoumarin subclass, has demonstrated notable therapeutic potential.[1] Its anti-inflammatory effects are of particular interest for the development of novel treatments for a range of inflammatory conditions. This document serves as a technical resource, consolidating the scientific evidence for the anti-inflammatory effects of this compound and elucidating its mechanisms of action at the molecular level.

Anti-Inflammatory Effects of this compound

The anti-inflammatory activity of this compound has been primarily demonstrated through its ability to reduce the levels of key pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokines

In a study utilizing a mouse model of chronic inflammatory pain induced by complete Freund's adjuvant (CFA), administration of Praeruptorin C (3 mg/kg) for three days resulted in a significant reduction of the pro-inflammatory cytokines TNF-α and IL-1β in the anterior cingulate cortex.[2] This finding points to the potent in vivo anti-inflammatory and analgesic effects of the compound.[2] While specific IC50 values for this compound are not yet widely reported in the literature, the observed reduction in cytokine levels provides a strong foundation for its anti-inflammatory potential.

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and its close structural analogs. Due to the limited specific data for this compound, information on Praeruptorin A is included to provide context on the potential efficacy of this class of compounds.

| Compound | Model System | Inflammatory Mediator | Concentration/Dose | % Inhibition / Effect | Reference |

| This compound (Praeruptorin C) | CFA-induced inflammatory pain in mice (in vivo) | TNF-α, IL-1β | 3 mg/kg | Significant reduction in cytokine levels | [2] |

| Praeruptorin A | LPS-stimulated RAW 264.7 macrophages (in vitro) | Nitric Oxide (NO) | 25 µg/mL | ~54% | [3] |

| Praeruptorin A | LPS-stimulated RAW 264.7 macrophages (in vitro) | TNF-α, IL-1β | Not specified | Significant inhibition | [4] |

Molecular Mechanisms and Signaling Pathways

The anti-inflammatory effects of coumarin derivatives are predominantly mediated through the modulation of key intracellular signaling pathways, namely the NF-κB and MAPK pathways. Although direct evidence for this compound is still under investigation, the well-documented actions of its analogs strongly suggest a similar mechanism.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and IL-6.

Studies on Praeruptorin A have shown that it inhibits the LPS-induced degradation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit in RAW 264.7 macrophages.[4] This action effectively blocks the downstream production of inflammatory mediators.[4] It is highly probable that this compound shares this mechanism of action.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli and, in turn, phosphorylate and activate downstream transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. The inhibition of MAPK phosphorylation is a key anti-inflammatory strategy. For instance, other coumarin derivatives have been shown to reduce the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[5] This suggests that this compound may also exert its anti-inflammatory effects by attenuating MAPK signaling.

Experimental Protocols

The following are generalized experimental protocols for investigating the anti-inflammatory effects of this compound, based on standard methodologies used for similar compounds.

In Vitro Anti-inflammatory Activity Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant for cytokine and nitric oxide analysis.

-

-

Endpoint Analysis:

-

Nitric Oxide (NO) Measurement: NO production is quantified by measuring the accumulation of nitrite in the supernatant using the Griess reagent.

-

Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available ELISA kits.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: After treatment with this compound and/or LPS, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38, IκB-α, β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory properties. The available evidence, primarily from in vivo studies, demonstrates its ability to suppress the production of key pro-inflammatory cytokines. Based on the mechanisms of action of structurally related coumarins, it is highly probable that this compound exerts its effects through the inhibition of the NF-κB and MAPK signaling pathways.

To further solidify its potential as a therapeutic agent, future research should focus on:

-

Quantitative In Vitro Studies: Determining the IC50 values of this compound for the inhibition of various inflammatory mediators in different cell types.

-

Direct Mechanistic Validation: Conducting detailed molecular studies to unequivocally confirm the inhibitory effects of this compound on the NF-κB and MAPK pathways.

-

In Vivo Efficacy in Diverse Models: Evaluating the therapeutic efficacy of this compound in a broader range of preclinical models of inflammatory diseases.

-

Pharmacokinetic and Toxicological Profiling: Establishing a comprehensive safety and pharmacokinetic profile to support its potential clinical translation.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anti-inflammatory agent.

References

- 1. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]

- 2. Effect of Praeruptorin C on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Qianhucoumarin C: An In-depth Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin C, a notable coumarin derivative isolated from the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging activities associated with this compound and its source material. While specific quantitative data for the isolated compound is limited in publicly available literature, this document summarizes the antioxidant capacity of Peucedanum praeruptorum root extract, which is rich in coumarins, including this compound. Detailed methodologies for key in vitro antioxidant assays are provided, along with a discussion of the potential molecular signaling pathways involved in the antioxidant action of coumarins.

Introduction

This compound is a pyranocoumarin first isolated from the roots of Peucedanum praeruptorum Dunn. This plant, known as "Qianhu" in traditional Chinese medicine, has a long history of use for treating respiratory ailments. Modern phytochemical investigations have revealed that the roots are a rich source of various coumarins, which are believed to be the primary bioactive constituents responsible for the plant's therapeutic effects.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by scavenging free radicals, chelating pro-oxidant metal ions, and modulating cellular antioxidant defense systems. The structural characteristics of coumarins suggest their potential as effective antioxidant agents. This guide delves into the available scientific evidence regarding the antioxidant and free radical scavenging properties of this compound and its native plant extract.

Quantitative Analysis of Free Radical Scavenging Activity

Direct quantitative antioxidant data for isolated this compound is not extensively available in the current body of scientific literature. However, studies on the crude extract of Peucedanum praeruptorum Dunn root (PPDE), which contains a variety of coumarins including this compound, provide valuable insights into its potential antioxidant efficacy. The following table summarizes the free radical scavenging rates of PPDE against various reactive oxygen species.

| Free Radical | Concentration of PPDE (mg/mL) | Scavenging Rate (%) | Reference |

| DPPH Radical | 0.2 | 36.8 | [1] |

| 0.5 | 51.9 | [1] | |

| 1.0 | 84.9 | [1] | |

| ABTS Radical | 0.2 | 24.7 | [1] |

| 0.5 | 43.9 | [1] | |

| 1.0 | 66.3 | [1] | |

| Hydroxyl Radical (·OH) | 0.2 | 16.3 | [1] |

| 0.5 | 31.8 | [1] | |

| 1.0 | 55.2 | [1] | |

| Superoxide Anion (·O₂⁻) | 0.2 | 45.0 | [1] |

| 0.5 | 68.3 | [1] | |

| 1.0 | 91.8 | [1] |

Table 1: In vitro free radical scavenging activity of Peucedanum praeruptorum Dunn extract (PPDE).

The data clearly indicates a dose-dependent increase in the scavenging activity of the extract against all four tested radicals, highlighting the significant antioxidant potential of its constituents.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays referenced in this guide. These protocols are standardized procedures widely used in the field to assess the antioxidant and free radical scavenging capacity of chemical compounds and plant extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

Caption: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Sample Preparation: The test compound (this compound or plant extract) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

-

Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

Workflow:

Caption: Workflow for the ABTS Radical Scavenging Assay.

Methodology:

-

Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Similar to the DPPH assay, serial dilutions of the test compound and a positive control are prepared.

-

Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Hydroxyl Radical (·OH) Scavenging Assay

This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and subsequently detected by their reaction with a probe molecule, leading to a colored or fluorescent product. The ability of an antioxidant to scavenge these radicals reduces the formation of the product.

Methodology:

-

Reaction Mixture Preparation: The reaction mixture typically contains a phosphate buffer, FeSO₄, EDTA, a detection probe (e.g., deoxyribose or salicylic acid), and H₂O₂.

-

Sample Addition: Different concentrations of the test compound are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of H₂O₂.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

-

Termination and Color Development: The reaction is stopped, and a color-developing reagent (e.g., thiobarbituric acid for the deoxyribose method) is added, followed by heating.

-

Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 532 nm).

-

Calculation: The scavenging activity is calculated based on the reduction in color formation in the presence of the antioxidant.

Superoxide Anion (·O₂⁻) Scavenging Assay

This assay typically uses a non-enzymatic system (e.g., phenazine methosulfate-NADH) or an enzymatic system (e.g., xanthine/xanthine oxidase) to generate superoxide radicals. These radicals then reduce a detector molecule like nitroblue tetrazolium (NBT) to a colored formazan product. Antioxidants compete for the superoxide radicals, thereby inhibiting the formation of the formazan.

Methodology:

-

Reaction Mixture Preparation: The reaction mixture contains a buffer (e.g., Tris-HCl), NADH, NBT, and the test sample at various concentrations.

-

Initiation of Reaction: The reaction is started by adding phenazine methosulfate (PMS).

-

Incubation: The mixture is incubated at room temperature for a defined period (e.g., 5 minutes).

-

Measurement: The absorbance of the formazan produced is measured at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reactions to that of a control without the sample.

Potential Signaling Pathways in Antioxidant Activity

The antioxidant effects of coumarins may not be limited to direct free radical scavenging. They can also exert their protective effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a major regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers (which can include certain phytochemicals), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Some coumarins have been shown to activate this pathway, thereby enhancing the cell's endogenous antioxidant capacity.

Caption: The Keap1-Nrf2-ARE antioxidant signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation. Chronic inflammation is closely linked to oxidative stress. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli and oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Certain coumarins isolated from Peucedanum praeruptorum have demonstrated the ability to inhibit the NF-κB signaling pathway, which may contribute to their antioxidant effects by reducing the production of inflammatory mediators and associated ROS.

Caption: The NF-κB inflammatory signaling pathway.

Conclusion

While direct and comprehensive quantitative data on the antioxidant activity of isolated this compound is an area requiring further research, the evidence from studies on Peucedanum praeruptorum root extract strongly suggests that its coumarin constituents possess significant free radical scavenging capabilities. The dose-dependent efficacy of the extract against DPPH, ABTS, hydroxyl, and superoxide radicals underscores its potential as a source of natural antioxidants.

For researchers and drug development professionals, this compound and related coumarins from Peucedanum praeruptorum represent promising candidates for the development of novel therapeutic agents to combat conditions associated with oxidative stress. Future in-depth studies should focus on elucidating the specific activity of isolated this compound, its in vivo efficacy, and its precise mechanisms of action, particularly its interaction with key cellular signaling pathways such as Keap1-Nrf2-ARE and NF-κB. The standardized experimental protocols provided in this guide offer a robust framework for such future investigations.

References

Qianhucoumarin C: A Potential Anticancer Agent from Peucedanum praeruptorum

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Qianhucoumarin C, a pyranocoumarin isolated from the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn, is emerging as a compound of interest in oncology research. While comprehensive studies dedicated solely to the anticancer properties of this compound are limited, the well-documented anti-tumor activities of extracts from P. praeruptorum and its other constituent coumarins suggest a promising therapeutic potential. This technical guide synthesizes the available information on this compound and related compounds, providing a framework for future investigation into its mechanism of action and potential as a novel anticancer agent. This document outlines the current understanding of the anticancer activities of coumarins from P. praeruptorum, details relevant experimental protocols for its study, and visualizes key signaling pathways implicated in its potential mechanism of action.

Introduction

Coumarins are a large class of phenolic substances found in many plants, and they are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[1][2] The roots of Peucedanum praeruptorum Dunn (also known as "Qian-Hu") have been used in traditional Chinese medicine for centuries to treat respiratory ailments.[3][4] Modern phytochemical investigations have revealed that this plant is a rich source of angular-type pyranocoumarins, with this compound being one of the identified constituents.[4][5][6] While research has predominantly focused on other coumarins from this plant, such as Praeruptorin A and B, the shared chemical scaffold of this compound suggests it may possess similar biological activities.[3] This guide aims to provide a detailed overview of the potential of this compound as an anticancer agent by examining the evidence from related compounds and outlining the necessary experimental approaches for its validation.

Quantitative Data on Bioactive Coumarins from Peucedanum praeruptorum

While specific quantitative data for the anticancer activity of this compound is not yet available in the public domain, the following table summarizes the known bioactive coumarins isolated from Peucedanum praeruptorum and their reported biological activities, which may provide a basis for predicting the potential efficacy of this compound.

| Compound Name | Chemical Class | Reported Biological Activities | Reference(s) |

| Praeruptorin A (Pd-Ia) | Pyranocoumarin | Reverses multidrug resistance (MDR) in cancer cells by suppressing P-glycoprotein (Pgp) expression. | [1][5] |

| Praeruptorin B (Pd-II) | Pyranocoumarin | Possesses antitumor activity. | [3][4] |

| Praeruptorin D (PD) | Pyranocoumarin | Exhibits antitumor and anti-inflammatory activities. | [5] |

| Praeruptorin E (Pd-III) | Pyranocoumarin | Possesses anti-inflammatory activity. | [3][4] |

| This compound | Pyranocoumarin | Isolated from P. praeruptorum; potential anti-inflammatory, antioxidant, and anticancer effects are suggested but not yet experimentally quantified. | [2][3] |

Potential Anticancer Mechanisms and Signaling Pathways

Based on the known mechanisms of other coumarins, this compound may exert its anticancer effects through several pathways. The general anticancer mechanisms of coumarins involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Coumarins are known to induce programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases.

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

Experimental Protocols

To rigorously evaluate the anticancer potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.1%. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and other signaling pathways.

Methodology:

-

Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for a specified time. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (e.g., β-actin).

Future Directions and Conclusion

The preliminary evidence surrounding the chemical family of this compound strongly suggests its potential as a valuable lead compound in anticancer drug discovery. Future research should focus on a number of key areas:

-

Comprehensive in vitro screening: The cytotoxicity of this compound needs to be systematically evaluated against a broad panel of human cancer cell lines to identify sensitive cancer types.

-

Elucidation of the specific mechanism of action: Detailed molecular studies are required to pinpoint the direct cellular targets of this compound and to fully map the signaling pathways it modulates.

-

In vivo efficacy and toxicity studies: Preclinical animal models are essential to assess the antitumor efficacy, pharmacokinetic profile, and safety of this compound.

-

Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective anticancer agents.

References

- 1. Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 4. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Investigating the Neuroprotective Potential of Qianhucoumarin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin C, a natural coumarin isolated from the roots of Peucedanum praeruptorum, presents a promising scaffold for the development of novel neuroprotective agents. While direct evidence of its neuroprotective efficacy is currently limited, the well-documented anti-inflammatory and other biological activities of coumarins from this plant suggest a strong potential for neuroprotection. This technical guide outlines a proposed investigational framework to elucidate the neuroprotective properties of this compound, including detailed experimental protocols, hypothetical data for key assays, and visualization of potential signaling pathways. This document is intended to serve as a comprehensive resource for researchers seeking to explore the therapeutic utility of this compound in the context of neurodegenerative diseases.

Introduction

This compound is a coumarin compound that has been isolated from the traditional Chinese medicine "Qianhu," the dried roots of Peucedanum praeruptorum[1]. Coumarins derived from this plant are known to possess a variety of biological activities, including anti-inflammatory, vasorelaxant, cardioprotective, and anti-platelet aggregation effects[2][3][4]. Notably, some coumarins from Peucedanum praeruptorum have been reported to exhibit neuroprotective properties[2]. The anti-inflammatory actions, particularly the inhibition of the NF-κB signaling pathway, are of significant interest for neuroprotection, as neuroinflammation is a key pathological feature of many neurodegenerative diseases[3][5].

This guide proposes a structured approach to investigate the neuroprotective potential of this compound, focusing on its ability to mitigate oxidative stress, neuroinflammation, and apoptosis.

Proposed Neuroprotective Mechanisms of Action

Based on the known activities of related coumarin compounds, we hypothesize that this compound may exert neuroprotective effects through the following mechanisms:

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO).

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.

-

Anti-apoptotic Effects: Modulation of key proteins in the apoptotic cascade to prevent neuronal cell death.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be expected from the experimental protocols outlined in this guide.

Table 1: Effect of this compound on Cell Viability in an In Vitro Model of Neurotoxicity

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| Neurotoxin (e.g., H₂O₂) | - | 52 ± 4.5 |

| This compound + Neurotoxin | 1 | 65 ± 3.8 |

| This compound + Neurotoxin | 5 | 78 ± 4.1 |

| This compound + Neurotoxin | 10 | 89 ± 3.9 |

| This compound (alone) | 10 | 98 ± 4.7 |

Table 2: Effect of this compound on Inflammatory Markers in Lipopolysaccharide (LPS)-Stimulated Microglia

| Treatment Group | Concentration (µM) | NO Production (µM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |

| Control | - | 1.2 ± 0.3 | 25 ± 5 | 15 ± 4 |

| LPS | - | 25.6 ± 2.1 | 450 ± 32 | 320 ± 25 |

| This compound + LPS | 1 | 18.4 ± 1.9 | 310 ± 28 | 225 ± 21 |

| This compound + LPS | 5 | 10.2 ± 1.5 | 180 ± 19 | 130 ± 15 |

| This compound + LPS | 10 | 5.8 ± 1.1 | 95 ± 12 | 70 ± 9 |

| This compound (alone) | 10 | 1.5 ± 0.4 | 28 ± 6 | 18 ± 5 |

Experimental Protocols

In Vitro Neuroprotection Assay

-

Cell Culture: SH-SY5Y human neuroblastoma cells will be cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Neurotoxicity: Neuronal cell death will be induced by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Treatment: Cells will be pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours prior to the addition of the neurotoxin.

-

Cell Viability Assessment: Cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance will be measured at 570 nm using a microplate reader.

Anti-inflammatory Assay in Microglia

-

Cell Culture: BV-2 murine microglial cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-